1-异丁酰哌啶-3-胺

描述

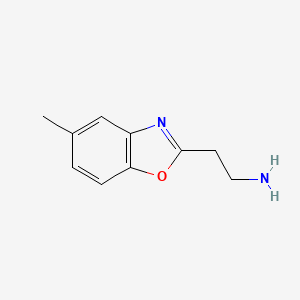

1-Isobutyrylpiperidin-3-amine (IBPA) is a synthetic molecule that belongs to the class of piperidine derivatives. It has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

The main chemical property of amines, including 1-Isobutyrylpiperidin-3-amine, is their ability to act as weak organic bases . They can react with acids to form salts soluble in water .科学研究应用

抗生素和治疗药物的合成与1-异丁酰哌啶-3-胺结构相关的化合物在治疗药物的合成中起着关键中间体的作用。例如,哌啶衍生物在制备用于对抗兽医重要病原体的抗生素中至关重要。一个显著的例子是预马氧氟沙星的合成,突出了哌啶化合物在为制药(Fleck et al., 2003)开发高效、立体选择性过程中的作用。

医疗应用的可生物降解聚合物通过涉及哌嗪等二级胺的反应合成的聚(β-氨基酯)的研究强调了哌啶衍生物在创造可生物降解聚合物中的重要性。这些材料在生物医学应用中显示出潜力,包括基因传递,因为它们具有非细胞毒性,并且能够降解为生物良性产物(Lynn and Langer, 2000)。

先进材料合成与1-异丁酰哌啶-3-胺相关的三级胺结构化合物已被合成用于材料科学应用。这些化合物具有刺激响应基团,用于创造具有特定化学和物理性质的材料。开发的合成方法提供了生产具有三级胺结构的化合物的高效途径,对各种研究和工业应用(Sun et al., 2021)有用。

催化和聚合胺/路易斯对对丙烯酸单体的反应性展示了哌啶衍生物在催化和聚合过程中的应用。这些化合物可以影响氢化和聚合等反应,使它们对合成具有特定属性的聚合物和化学品非常有价值。对这些反应的研究有助于发展新材料和化学合成方法(Chen and Chen, 2015)。

环境应用已经探索了哌啶和类似化合物的衍生物在环境应用中的潜力,例如从水溶液中吸附重金属。这些研究为氨基功能化材料处理受污染水的潜力提供了见解,展示了哌啶衍生物在解决环境挑战中的多功能性(Gurgel et al., 2009)。

安全和危害

未来方向

While specific future directions for 1-Isobutyrylpiperidin-3-amine are not mentioned in the search results, piperidine derivatives in general are a key category of nitrogen-bearing heterocyclic compounds with wide biological activities . They play a significant role in the pharmaceutical industry , suggesting potential future applications in drug discovery .

作用机制

Target of Action

The primary target of 1-Isobutyrylpiperidin-3-amine is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

1-Isobutyrylpiperidin-3-amine acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and stabilizing its inactive form. This results in a decrease in the production of IL-17 , a key pro-inflammatory cytokine .

Biochemical Pathways

It is known that the compound’s action on rorc2 leads to a reduction in the production of il-17 . IL-17 is involved in several immune responses, including the activation of pro-inflammatory responses. Therefore, the inhibition of IL-17 production can help in the management of autoimmune diseases .

Pharmacokinetics

It has been reported that the compound demonstratesgood metabolic stability and oral bioavailability . These properties suggest that the compound can be effectively absorbed and utilized in the body when administered orally .

Result of Action

The primary result of the action of 1-Isobutyrylpiperidin-3-amine is a reduction in the levels of IL-17 . This can lead to a decrease in pro-inflammatory responses, which can be beneficial in the treatment of autoimmune diseases . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .

生化分析

Biochemical Properties

1-Isobutyrylpiperidin-3-amine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neurotransmitter transporters, such as norepinephrine, dopamine, and serotonin transporters. These interactions are crucial as they influence the reuptake of neurotransmitters, thereby affecting neurotransmission and synaptic plasticity. The compound’s interaction with these transporters involves binding to the active sites, which can either inhibit or enhance the transporter’s activity, depending on the specific context .

Cellular Effects

1-Isobutyrylpiperidin-3-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can alter the signaling pathways associated with neurotransmitter release and uptake, leading to changes in synaptic activity and plasticity. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in neurotransmission and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Isobutyrylpiperidin-3-amine involves its binding interactions with biomolecules. It can bind to neurotransmitter transporters, inhibiting or activating their function. This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across the cell membrane. Furthermore, the compound can modulate enzyme activity by binding to the active sites, leading to either inhibition or activation of the enzyme. These interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Isobutyrylpiperidin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to result in changes in cellular function, including alterations in neurotransmitter release and uptake, as well as changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-Isobutyrylpiperidin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter release and uptake, leading to increased synaptic activity and plasticity. At high doses, the compound can have toxic or adverse effects, including neurotoxicity and alterations in cellular metabolism. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

1-Isobutyrylpiperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Isobutyrylpiperidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by neurotransmitter transporters, such as norepinephrine, dopamine, and serotonin transporters. These transporters facilitate the compound’s uptake into cells, where it can exert its biological effects. Additionally, the compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

1-Isobutyrylpiperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and synaptic vesicles. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments. For instance, the presence of nuclear localization signals can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and other regulatory proteins. Similarly, the compound can be localized to synaptic vesicles, where it can modulate neurotransmitter release and uptake .

属性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-46-0 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

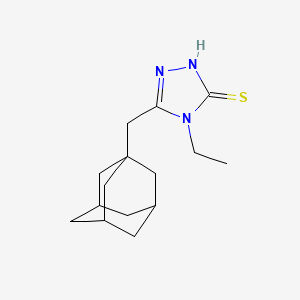

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)